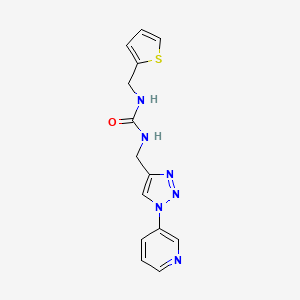
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a urea derivative that contains a triazole and pyridine ring, which has been shown to exhibit potent biological activity.
Applications De Recherche Scientifique
Stereoselective Synthesis in Medicinal Chemistry
One study highlights the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the importance of specific molecular configurations in drug development. The detailed synthesis route demonstrates the molecule's potential in targeting cancer pathways by inhibiting PI3 kinase activity, showcasing its relevance in oncology research (Chen et al., 2010).
Crystal Structure and Ionic Liquid Formation
Another study focuses on the crystal structure of N-phenyl-N′-(pyridin-2-ylmethyl)-S-methyl-thiouronium iodide, exploring its transformation into a thiouronium room temperature ionic liquid. This research contributes to the field of materials science, especially in developing new ionic liquids with potential applications in green chemistry and catalysis (Stojanovic et al., 2010).
Metal Ion Binding and Anion Recognition
A study on the binding of metal ions and anions by mixed N,S-donor 2-ureidopyridine ligands showcases the molecule's ability to form complexes with metals and anions through coordination and hydrogen bonding. This finding is significant for developing new sensors and separation materials that can selectively detect and bind specific ions (Qureshi et al., 2009).
Antiproliferative Activity Against Cancer Cell Lines
Research on the antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines highlights the potential of these compounds as anticancer agents. This work is particularly relevant for discovering new therapeutic agents targeting specific cancer types (Feng et al., 2020).
Synthesis of Heterocyclic Compounds for Antibacterial Applications
Finally, a study on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial applications underscores the role of these molecules in addressing antibiotic resistance. The research demonstrates the potential of such compounds in developing new antibacterial drugs with high efficacy and selectivity (Azab et al., 2013).
Propriétés
IUPAC Name |
1-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-14(17-9-13-4-2-6-22-13)16-7-11-10-20(19-18-11)12-3-1-5-15-8-12/h1-6,8,10H,7,9H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDTBILLYIHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

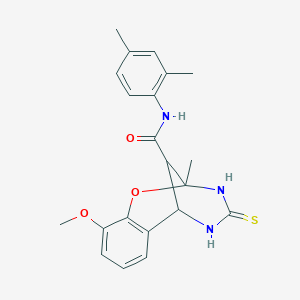
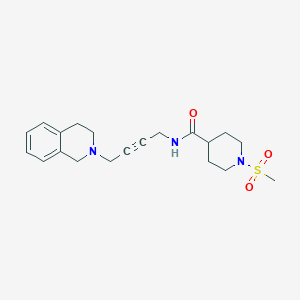

![9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2838039.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]but-2-ynamide](/img/structure/B2838040.png)
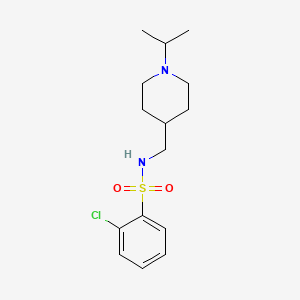
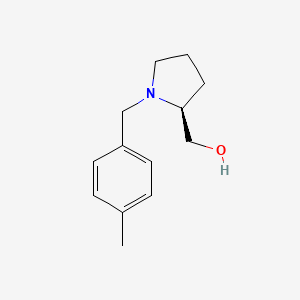
![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)

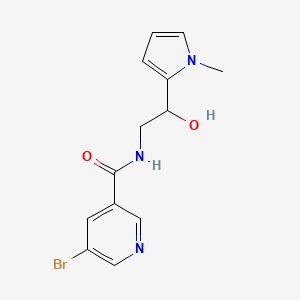
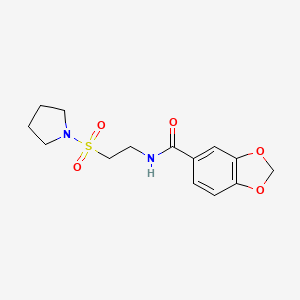
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2838051.png)
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2838052.png)
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)